Methyltetrazine-amino-PEG7-CH2CH2COONHS

Description

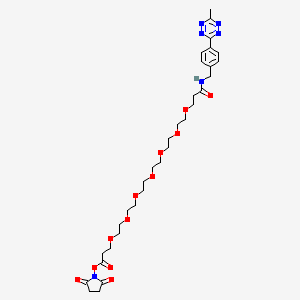

Structure

2D Structure

Properties

Molecular Formula |

C32H46N6O12 |

|---|---|

Molecular Weight |

706.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H46N6O12/c1-25-34-36-32(37-35-25)27-4-2-26(3-5-27)24-33-28(39)8-10-43-12-14-45-16-18-47-20-22-49-23-21-48-19-17-46-15-13-44-11-9-31(42)50-38-29(40)6-7-30(38)41/h2-5H,6-24H2,1H3,(H,33,39) |

InChI Key |

REDFRHRAHDOZRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Mechanistic and Design Principles of Methyltetrazine Amino Peg7 Ch2ch2coonhs Reactivity

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Tetrazinesnih.govresearchgate.netbohrium.com

The tetrazine component of the molecule participates in an inverse electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition. researchgate.netresearchgate.net Unlike conventional Diels-Alder reactions, the IEDDA reaction involves an electron-poor diene (the tetrazine) reacting with an electron-rich dienophile. researchgate.netnih.gov This reaction is known for its rapid kinetics and high specificity, making it a powerful tool in bioconjugation. nih.govnih.govnih.gov The process begins with the cycloaddition to form a highly strained bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N2) to form a stable dihydropyridazine (B8628806) product. nih.govresearchgate.net

Kinetics and Orthogonality of Tetrazine-trans-Cyclooctene (TCO) Ligationnih.govresearchgate.netnih.gov

The reaction between tetrazine and trans-cyclooctene (B1233481) (TCO) is one of the fastest bioorthogonal reactions currently known, with second-order rate constants that can reach up to 10^6 M⁻¹s⁻¹. nih.govnih.gov This exceptional speed allows for efficient ligation even at the low concentrations typically found in biological systems. iris-biotech.deresearchgate.net The high rate is attributed to the ring strain of the TCO, which raises the energy of its highest occupied molecular orbital (HOMO), and the electron-deficient nature of the tetrazine, which lowers the energy of its lowest unoccupied molecular orbital (LUMO). nih.govrsc.org This small HOMO-LUMO energy gap facilitates a rapid cycloaddition. nih.gov

The tetrazine-TCO ligation is also highly orthogonal, meaning it proceeds with high selectivity in complex biological environments without cross-reacting with native functional groups. vectorlabs.com This is a critical feature for applications in live-cell imaging and in vivo studies. iris-biotech.devectorlabs.com The reaction does not require a catalyst, further enhancing its biocompatibility. iris-biotech.devectorlabs.com

Table 1: Comparison of Second-Order Rate Constants for Tetrazine-TCO Ligations

| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| 3,6-di(2-pyridyl)-s-tetrazine | TCO | 9:1 MeOH:water | 2000 nih.gov |

| 3,6-diphenyl-s-tetrazine derivative | axial-5-hydroxy-TCO | PBS | 273,000 nih.gov |

| 6-Methyl-substituted tetrazine | TCO | Aqueous media | ~1000 iris-biotech.de |

Factors Influencing Reaction Efficiency in Research Contexts

Several factors can influence the efficiency of the IEDDA reaction between tetrazines and dienophiles in a research setting:

Electronic Properties : The rate of the IEDDA reaction is highly dependent on the electronic nature of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction. nih.govrsc.org Conversely, electron-donating groups on the dienophile raise its HOMO energy, which also increases the reaction rate. nih.gov

Steric Hindrance : Bulky substituents on either the tetrazine or the dienophile can sterically hinder the approach of the two reactants, thereby decreasing the reaction rate. rsc.org The geometry of the approach is also a factor; for instance, the orientation of the dienophile relative to the tetrazine can impact the efficiency of the cycloaddition. nih.gov

Solvent Effects : The solvent can play a role in reaction kinetics. Protic solvents, particularly water, have been observed to accelerate IEDDA reactions, a phenomenon attributed in part to the hydrophobic effect which can promote the association of nonpolar reactants. nih.govrsc.org

Dienophile Strain : The degree of ring strain in cyclic dienophiles is a major determinant of reactivity. rsc.org Highly strained alkenes like TCO are significantly more reactive than their less strained counterparts. rsc.org

N-Hydroxysuccinimide (NHS) Ester Amine Reactivityglenresearch.comthermofisher.com

The NHS ester is a widely used functional group for the modification of primary amines, such as those found at the N-terminus of proteins or on the side chain of lysine (B10760008) residues. glenresearch.comnih.gov This reactivity provides a straightforward method for covalently attaching the Methyltetrazine-amino-PEG7-CH2CH2COONHS molecule to a wide range of biomolecules. windows.net

Mechanism of Acyl Transfer for Amine Conjugation

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. glenresearch.com The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide group is eliminated as a good leaving group, resulting in the formation of a stable amide bond between the crosslinker and the target molecule. glenresearch.com This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-9) to ensure that a significant portion of the primary amines are deprotonated and thus nucleophilic. thermofisher.comwindows.net

Selective Amine Functionalization in Research

While NHS esters are highly reactive towards primary amines, achieving selective functionalization in a research context requires careful control of reaction conditions. researchgate.net

pH Control : The pH of the reaction buffer is a critical parameter. windows.net At a pH below 7, most primary amines are protonated and non-nucleophilic, slowing the reaction. lumiprobe.com At a pH above 9, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction and can reduce the efficiency of conjugation. windows.netnih.gov The optimal pH is generally between 8.3 and 8.5. windows.net

Competition with Hydrolysis : NHS esters can also react with water (hydrolysis), which converts the NHS ester to a non-reactive carboxylic acid. glenresearch.comnih.gov This is a competing reaction that can lower the yield of the desired amine-conjugated product. nih.gov Using the NHS ester shortly after its dissolution and controlling the reaction time can help to minimize the impact of hydrolysis. lumiprobe.com

Side Reactions : Although NHS esters are highly selective for primary amines, side reactions with other nucleophilic residues like tyrosines, serines, and cysteines can occur, particularly when a large excess of the NHS ester is used. researchgate.net These side reactions typically form less stable ester or thioester linkages that can be hydrolyzed under certain conditions. glenresearch.comresearchgate.net

Polyethylene (B3416737) Glycol (PEG7) Spacer Functionalityaxispharm.comchempep.com

The PEG7 spacer in this compound serves several important functions in bioconjugation applications. PEG is a hydrophilic, flexible, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. chempep.comthermofisher.com

Increased Solubility : One of the primary benefits of incorporating a PEG spacer is the enhancement of water solubility of the crosslinker and the resulting conjugate. axispharm.comthermofisher.com This is particularly advantageous when working with hydrophobic molecules that might otherwise aggregate in aqueous buffers. nih.gov

Reduced Steric Hindrance : The flexible nature of the PEG chain provides a spatial separation between the two reactive ends of the crosslinker and the molecules to which they are attached. thermofisher.com This can reduce steric hindrance and allow for more efficient binding of the conjugated molecule to its target. nih.gov

Improved Biocompatibility : PEG is known for its low immunogenicity and toxicity. chempep.comthermofisher.com By "shielding" the conjugated molecule, the PEG spacer can reduce non-specific interactions with other proteins and cell surfaces, which can be beneficial in in vivo applications. nih.gov

Enhanced Pharmacokinetics : In therapeutic and imaging applications, PEGylation (the attachment of PEG chains) can increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life in the body. chempep.com

Table 2: Properties and Functions of the PEG7 Spacer

| Property | Function in Bioconjugation |

|---|---|

| Hydrophilicity | Increases solubility of the conjugate in aqueous media. axispharm.comthermofisher.com |

| Flexibility | Reduces steric hindrance between conjugated molecules. thermofisher.comnih.gov |

Role in Solubility and Hydrophilicity Enhancement

A significant attribute of the this compound linker is the presence of the hydrophilic PEG7 chain. Polyethylene glycol is a polymer composed of repeating ethylene oxide units, which are known to be highly soluble in aqueous environments due to their ability to form hydrogen bonds with water molecules. researchgate.net This inherent hydrophilicity is conferred upon the molecules to which the linker is attached, a process often referred to as PEGylation.

| Compound | PEG Chain Length | Expected Aqueous Solubility |

| Model Hydrophobic Drug | 0 | Low |

| Model Drug-PEG4-Linker | 4 | Moderate |

| Model Drug-PEG7-Linker | 7 | High |

| Model Drug-PEG12-Linker | 12 | Very High |

This table provides an illustrative representation of the expected trend in aqueous solubility with increasing PEG chain length based on established principles of PEGylation.

Impact on Steric Hindrance and Bioconjugation Efficiency

The PEG7 chain in this compound serves as a flexible spacer arm, which plays a crucial role in mitigating steric hindrance during bioconjugation reactions. vectorlabs.com Steric hindrance can arise when the reactive sites on two molecules are physically obstructed by the bulk of the molecules themselves, preventing them from coming into close enough proximity to react. The linear and flexible nature of the PEG7 linker provides spatial separation between the methyltetrazine group and the molecule to which the NHS ester is attached, thereby reducing steric clashes and facilitating a more efficient conjugation. precisepeg.com

The efficiency of the bioconjugation is also heavily influenced by the reactivity of the methyltetrazine group. Methyltetrazine participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes, such as trans-cyclooctene (TCO). conju-probe.comconju-probe.com This reaction is a type of "click chemistry" that is characterized by its extremely fast kinetics, high selectivity, and biocompatibility, meaning it can proceed efficiently under mild, physiological conditions without interfering with native biological processes. conju-probe.comconju-probe.com The reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹. broadpharm.com The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines. vectorlabs.com

The combination of a flexible PEG spacer to reduce steric hindrance and a highly reactive methyltetrazine group leads to high bioconjugation efficiency, even at low concentrations of reactants. broadpharm.com The length of the PEG linker can influence the reaction kinetics, although this effect is often context-dependent. The table below illustrates how linker length can impact conjugation efficiency in a hypothetical scenario.

| Linker | Key Feature | Impact on Bioconjugation Efficiency |

| No Linker | Direct conjugation | Potentially low due to high steric hindrance |

| Short Linker (e.g., PEG2) | Some spatial separation | Moderate, may still have some steric hindrance |

| PEG7 Linker | Optimal spatial separation and flexibility | High, balances reach and conformational freedom |

| Long Linker (e.g., PEG24) | High flexibility, increased hydrodynamic radius | May be high, but could introduce other complexities |

This table presents a conceptual comparison of how different linker lengths can influence bioconjugation efficiency by modulating steric hindrance.

Influence on Bioactivity and Accessibility of Conjugated Entities

A critical consideration in bioconjugation is the preservation of the biological activity of the conjugated molecule. The attachment of a linker and a payload can sometimes interfere with the active site or binding domains of a protein, leading to a loss of function. The PEG7 linker in this compound helps to preserve the bioactivity of the conjugated entity by providing a spacer that physically distances the payload from the biomolecule. researchgate.net This spatial separation minimizes the risk of the conjugated partner interfering with the biomolecule's native conformation and function. nih.gov

Furthermore, the linker can enhance the accessibility of the conjugated entity. For instance, if a targeting ligand is conjugated to a nanoparticle or a large protein, the PEG7 linker can extend the ligand away from the surface, making it more accessible for binding to its receptor on a cell surface. The length of the PEG linker is a critical parameter in this context. While a short linker may not provide sufficient separation, an excessively long linker could lead to unintended interactions or a decrease in binding affinity due to entropic penalties. precisepeg.com

The choice of conjugation strategy and linker identity has been shown to have a strong impact on the conformational stability of the resulting protein conjugate. nih.govresearchgate.net A well-designed linker like this compound, by providing an optimal distance and hydrophilic microenvironment, can contribute to maintaining the stability and, consequently, the bioactivity of the conjugated protein. nih.gov

The following table summarizes the influence of the PEG7 linker on the properties of a bioconjugate.

| Property | Influence of PEG7 Linker | Rationale |

| Bioactivity | Generally preserved or enhanced | Provides spatial separation, minimizing interference with active sites. |

| Accessibility | Increased | Extends the conjugated molecule, making it more available for interactions. |

| Conformational Stability | Often improved | The hydrophilic nature of PEG can help stabilize the protein structure. nih.gov |

This table summarizes the general effects of a PEG7 linker on the functional properties of a bioconjugate based on established principles.

Research Methodologies for Derivatization and Bioconjugation

Strategies for Amine-Reactive Conjugation using the NHS Ester Moiety

The N-hydroxysuccinimide (NHS) ester functional group is a widely utilized amine-reactive chemical moiety for the covalent modification of biomolecules. creative-proteomics.com This reactivity is centered on the primary amines (–NH2) found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, which are typically accessible on the surface of proteins. thermofisher.com The reaction involves a nucleophilic attack from the primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. creative-proteomics.comthermofisher.com

The NHS ester of Methyltetrazine-amino-PEG7-CH2CH2COONHS allows for its direct and covalent attachment to a variety of biomolecules that possess primary amine groups. This is a common strategy for labeling proteins, such as antibodies, where the lysine residues are abundant and accessible. abberior.rocksbiotium.com The process results in the stable incorporation of the methyltetrazine-PEG7 moiety onto the biomolecule, preparing it for subsequent bioorthogonal reactions.

Beyond proteins and peptides, this conjugation method is also applicable to other aminated biomolecules, including amino-modified DNA and sugars. lumiprobe.cominterchim.fr The hydrophilic PEG7 spacer arm in the compound enhances the aqueous solubility of the resulting conjugate and can help to minimize steric hindrance and reduce aggregation of the labeled biomolecule. vectorlabs.commedium.com

The efficiency of the NHS ester conjugation is highly dependent on the reaction conditions. A critical factor is the pH of the reaction buffer. The reaction with primary amines is most efficient in a slightly alkaline environment, typically between pH 7.2 and 8.5. thermofisher.comthermofisher.com At lower pH values, the primary amines are protonated, rendering them non-nucleophilic and unreactive. lumiprobe.cominterchim.fr Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and can reduce the conjugation yield. lumiprobe.comresearchgate.net

The table below summarizes key parameters for optimizing NHS ester conjugation reactions.

| Parameter | Recommended Range/Condition | Rationale |

| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated state) and minimizes NHS ester hydrolysis. thermofisher.comlumiprobe.cominterchim.fr |

| Buffer Type | Amine-free (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines (e.g., Tris, glycine) will compete for reaction with the NHS ester. thermofisher.comwindows.net |

| Temperature | 4°C to Room Temperature | Lower temperatures can help to slow the rate of hydrolysis, which has a half-life of 10 minutes at pH 8.6 and 4°C. thermofisher.comthermofisher.com |

| Reaction Time | 30 minutes to 2 hours | Generally sufficient for completion, but can be extended (e.g., overnight at 4°C). windows.net |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction mixture to prevent premature hydrolysis. lumiprobe.com |

A competing reaction to aminolysis is the hydrolysis of the NHS ester, which also yields a carboxylate but without conjugation to the target biomolecule. The rate of hydrolysis is a key consideration in experimental design.

The following table illustrates the effect of pH on the half-life of NHS esters, highlighting the importance of pH control.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours thermofisher.comthermofisher.com |

| 8.6 | 4 | 10 minutes thermofisher.comthermofisher.com |

Tetrazine-Mediated Ligation Strategies with TCO-Functionalized Partners

Following the successful conjugation of the methyltetrazine moiety to a biomolecule, the tetrazine group is available for a highly efficient and bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) functionalized partner. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and specific, proceeding rapidly in biological media without the need for a catalyst. iris-biotech.devectorlabs.com The reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct. broadpharm.com

The kinetics of the tetrazine-TCO ligation are among the fastest known in bioorthogonal chemistry, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹. broadpharm.comnih.gov This rapid rate allows for efficient ligation even at the low concentrations typically used in biological experiments. iris-biotech.devectorlabs.com

The dual reactivity of this compound is ideal for sequential labeling strategies. In this approach, a primary biomolecule is first labeled with the methyltetrazine moiety via the NHS ester. After purification to remove any unreacted labeling reagent, the tetrazine-modified biomolecule can then be introduced into a complex biological system, such as a living cell or organism. Subsequently, a second molecule, functionalized with a TCO group, can be administered. The tetrazine and TCO groups will then react specifically and rapidly in situ, allowing for the precise labeling and tracking of the primary biomolecule. nih.gov This strategy is frequently employed in fluorescence imaging and other detection modalities.

Pre-targeting is an advanced, multi-step strategy that leverages the rapid kinetics and bioorthogonality of the tetrazine-TCO ligation to improve the signal-to-background ratio in applications like in vivo imaging and radioimmunotherapy. nih.govmdpi.com The process involves two main steps:

Step 1: Administration of the Targeting Agent: A biomolecule with high affinity for a specific target, such as an antibody for a cancer cell surface antigen, is first functionalized with a TCO group and administered. This TCO-modified antibody is allowed to circulate and accumulate at the target site, while the unbound antibody is cleared from the system. researchgate.net

Step 2: Administration of the Effector Molecule: After a sufficient clearing period, a small, rapidly clearing molecule carrying the imaging or therapeutic payload (e.g., a radionuclide or a fluorophore) and functionalized with a tetrazine, is administered. This tetrazine-labeled molecule will then rapidly react with the TCO-modified antibody that has accumulated at the target site. researchgate.net

This approach minimizes the exposure of non-target tissues to the payload, thereby reducing off-target effects and enhancing the specificity of the signal. nih.govnih.gov The this compound can be used to prepare the tetrazine-functionalized effector molecule in this scheme.

The table below outlines the key reaction rates in tetrazine-TCO ligation, demonstrating its suitability for in vivo applications.

| Reaction Pair | Second-Order Rate Constant (k₂) | Application Context |

| Tetrazine - TCO | ~800 to 30,000 M⁻¹s⁻¹ iris-biotech.de | General bioorthogonal labeling |

| Tetrazine - sTCO (strained TCO) | 87,000 ± 1440 M⁻¹s⁻¹ technologypublisher.com | In vivo labeling in live cells |

| Tetrazine - TCO (in vivo) | up to 10⁶ M⁻¹s⁻¹ nih.gov | Pre-targeted imaging |

Incorporation into Complex Research Constructs

The sequential conjugation capabilities of this compound enable its use in the assembly of complex, multifunctional research constructs. For instance, the NHS ester can be used to attach the molecule to a protein or antibody. The tetrazine moiety on this newly formed conjugate can then be used as a reactive handle to ligate a TCO-functionalized nanoparticle, liposome (B1194612), or another biomolecule. This modular approach allows for the construction of sophisticated bioconjugates with tailored properties for a wide range of research applications, from targeted drug delivery to advanced imaging probes.

Academic Research Applications and Contexts

Biomolecule Labeling and Modification

The primary function of Methyltetrazine-amino-PEG7-CH2CH2COONHS is to facilitate the precise labeling and modification of diverse biomolecules. Its design allows for the covalent attachment of a stable, bioorthogonal handle (the methyltetrazine group) onto a target molecule, preparing it for subsequent, specific ligation to another molecule of interest.

In protein science, the ability to create homogenous conjugates is essential for studying protein function, tracking localization, and developing protein-based tools. This compound contributes to this field by enabling a robust method for protein modification. The NHS ester functionality of the linker is employed to react with primary amines on the protein surface, most commonly the ε-amino group of lysine (B10760008) residues. While this can lead to labeling at multiple sites, strategic control of reaction conditions or protein engineering can achieve a degree of site-selectivity.

Once the protein is labeled with the methyltetrazine linker, it can be site-specifically conjugated to another molecule, such as a small-molecule drug, an imaging agent, or another protein that has been functionalized with a TCO group. The tetrazine-TCO ligation is exceptionally rapid and bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with native biological functional groups. This strategy is fundamental in creating well-defined antibody-drug conjugates (ADCs) for research, PEGylated proteins to enhance stability, or protein-protein conjugates to study complex interactions.

Table 1: Illustrative Protocol for Protein Labeling This table is based on general protocols for NHS ester conjugations and serves as an example, as specific data for the PEG7 variant is not available in published literature.

| Step | Parameter | Typical Condition/Reagent | Purpose |

| 1 | Protein Preparation | Protein of interest in amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5 | Ensure availability of deprotonated primary amines for reaction. |

| 2 | Linker Preparation | Dissolve this compound in anhydrous DMSO or DMF | Prevent hydrolysis of the highly reactive NHS ester before use. |

| 3 | Conjugation Reaction | Add linker solution to protein solution at a 5-20 molar excess | Drive the reaction towards efficient labeling of the protein. |

| 4 | Incubation | 1-2 hours at room temperature or 4°C | Allow for the formation of a stable amide bond between the linker and protein. |

| 5 | Quenching/Purification | Add quenching buffer (e.g., Tris) and perform size-exclusion chromatography | Remove excess, unreacted linker and stop the reaction. |

The functionalization of oligonucleotides is critical for their use as diagnostic probes, therapeutic agents, and tools in molecular biology. This compound is well-suited for this purpose. Synthetic DNA or RNA oligonucleotides can be routinely manufactured with primary amine groups at either terminus (e.g., using a 5'-Amino-Modifier) or at internal positions.

The NHS ester of the linker reacts efficiently with these engineered amino groups in a post-synthetic conjugation step. This process covalently attaches the methyltetrazine-PEG7 moiety to the oligonucleotide. The resulting tetrazine-modified oligonucleotide can then be used in a variety of applications, such as fluorescently labeling a TCO-modified protein for binding studies or attaching the oligonucleotide to a TCO-functionalized surface for the development of nucleic acid microarrays. General protocols for this type of conjugation involve dissolving the amino-modified oligonucleotide in a suitable buffer (pH 8.5-9.0) and adding a solution of the NHS ester dissolved in an organic solvent like DMSO.

Analyzing glycans and their roles in biological processes is often challenging due to their complexity and the lack of direct genetic templates for their synthesis. Bioorthogonal chemistry provides powerful methods for glycan labeling. This compound can be used as a secondary labeling reagent in metabolic or chemoenzymatic labeling strategies.

In a typical metabolic labeling experiment, cells are cultured with an unnatural sugar analog that has been modified with a TCO group. The cellular machinery incorporates this TCO-sugar into its glycans. Subsequently, the this compound, which has been pre-conjugated to a probe like a fluorescent dye via its NHS ester, can be introduced. The methyltetrazine on the probe will then specifically react with the TCO groups on the cell-surface glycans, allowing for visualization and analysis of glycan dynamics.

Development of Research Probes and Tools

The bifunctional nature of this compound makes it an ideal building block for the synthesis of sophisticated research probes and tools designed for specific molecular recognition and reporting.

This linker is instrumental in constructing bimodal or targeted imaging probes. For fluorescent imaging, an amine-containing fluorescent dye can be reacted with the NHS ester of the linker. The resulting fluorescent tetrazine probe can then be used to label TCO-modified biomolecules in fixed cells or tissue sections for microscopic analysis. This approach is used to create highly specific probes for various imaging modalities, including those for in vivo preclinical imaging.

Similarly, for radiochemical applications like PET or SPECT imaging, a chelating agent (e.g., DOTA) with a free amine can be attached to the linker. This DOTA-PEG7-Methyltetrazine conjugate can then be loaded with a radionuclide. Such a construct can be used in pre-targeting strategies, where a TCO-modified antibody is first administered and allowed to accumulate at a target site, followed by the injection of the fast-clearing, radiolabeled tetrazine probe for imaging.

Table 2: Components of a Tetrazine-Based Imaging Probe

| Component | Function | Example Moiety |

| Methyltetrazine | Bioorthogonal reactive group | Reacts with TCO-modified targets (e.g., antibodies, cells). |

| PEG7 Spacer | Linker/Solubilizer | Provides spatial separation and enhances aqueous solubility. |

| Amide Bond | Stable linkage | Connects the reporter molecule to the linker. |

| Reporter Molecule | Signal generation | Fluorescent dye (e.g., IVISense 645) or a radiometal chelator (e.g., DOTA). |

In the development of systems for the targeted delivery of therapeutic or diagnostic agents, specificity is paramount. This compound can be used to link a targeting ligand to a delivery vehicle. For instance, a monoclonal antibody can be functionalized with the linker by reacting its lysine residues with the NHS ester. This tetrazine-modified antibody can then be "clicked" onto a TCO-functionalized delivery vehicle, such as a liposome (B1194612) or a polymer nanoparticle, that encapsulates a research agent. This modular approach allows for the flexible combination of different targeting vectors and cargo-carrying systems for preclinical evaluation.

PROTAC Linker Architectures in Degradation Studies

Proteolysis-targeting chimeras (PROTACs) are bivalent molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.

This compound is a valuable building block for constructing PROTACs. targetmol.commedchemexpress.com Its NHS ester group allows for straightforward covalent attachment to a primary amine on either the target protein ligand or the E3 ligase ligand. The PEG7 spacer provides a flexible, hydrophilic linkage of a defined length, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Furthermore, the methyltetrazine group serves as a reactive handle for "click chemistry," specifically the inverse electron demand Diels-Alder (iEDDA) reaction. bioscience.co.uk This allows for the modular and efficient assembly of PROTACs by ligating the methyltetrazine-functionalized ligand with a corresponding dienophile (e.g., trans-cyclooctene (B1233481), TCO) on the other ligand, offering a powerful strategy for rapidly synthesizing and screening PROTAC libraries with diverse linker configurations.

| Component | Function in PROTAC Synthesis |

| Methyltetrazine | Bioorthogonal reactive handle for iEDDA click chemistry. |

| PEG7 Spacer | Provides linker length, flexibility, and hydrophilicity. |

| NHS Ester | Reacts with primary amines to form stable amide bonds. |

Applications in Materials Science Research

The unique reactivity of the methyltetrazine moiety makes this compound highly suitable for the functionalization of biomaterials, enabling the creation of advanced hydrogels and patterned surfaces for a variety of research applications.

Hydrogels are water-swollen polymer networks widely used in tissue engineering and drug delivery. Functionalizing hydrogels with bioactive molecules can enhance their performance and mimic the native extracellular matrix. The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and a strained alkene (like norbornene or trans-cyclooctene) is an exceptionally fast and bioorthogonal reaction, making it ideal for hydrogel cross-linking and modification. acs.orgnih.gov

This compound can be used to impart tetrazine reactivity to a hydrogel scaffold. For instance, a polymer backbone containing primary amines can be modified with the compound via its NHS ester. The resulting tetrazine-functionalized hydrogel can then be cross-linked by adding a polymer functionalized with a dienophile, such as norbornene. mdpi.com This method allows for the formation of hydrogels under mild, physiological conditions, which is compatible with the encapsulation of live cells. mdpi.com Furthermore, the tetrazine handles on the hydrogel surface can be used to immobilize peptides, growth factors, or other signaling molecules that have been modified with a corresponding dienophile, providing precise control over the biochemical environment of the material. researchgate.net

The ability to control the spatial arrangement of molecules on a surface is critical for applications ranging from biosensors to cell biology studies. The bioorthogonal reactivity of tetrazines provides a powerful tool for surface modification and patterning. nih.gov

Surfaces, such as glass slides or nanoparticles, can be first functionalized with molecules bearing primary amines (e.g., through aminosilane (B1250345) treatment). medium.comvectorlabs.com Subsequent reaction with this compound via its NHS ester group covalently attaches the tetrazine moiety to the surface. This "tetrazine-activated" surface can then be patterned by reacting it with dienophile-conjugated molecules of interest, such as proteins, DNA, or fluorescent dyes. nih.gov The high efficiency and specificity of the tetrazine ligation allow for the creation of high-resolution molecular patterns, enabling the fabrication of microarrays and surfaces designed to study cell adhesion and signaling.

Cellular and Molecular Interrogation

The bioorthogonal nature of the tetrazine ligation—its ability to proceed rapidly and selectively within complex biological environments without interfering with native biochemical processes—makes it an invaluable tool for studying cellular and molecular events in real-time.

Visualizing proteins and other biomolecules within living cells is fundamental to understanding their function. This compound is instrumental in two-step labeling strategies for live-cell imaging. nih.govnih.gov In the first step, a biomolecule of interest, such as an antibody or a specific protein, is labeled with the compound using its amine-reactive NHS ester. This introduces a tetrazine handle onto the target.

In the second step, a fluorescent probe that has been modified with a reactive dienophile (e.g., TCO or norbornene) is introduced to the cells. biorxiv.org The tetrazine on the target biomolecule reacts specifically and rapidly with the dienophile-fluorophore conjugate via the iEDDA cycloaddition. nih.govescholarship.org This reaction is often fluorogenic, meaning the fluorescence of the dye is quenched by the tetrazine and significantly increases upon reaction, leading to a high signal-to-noise ratio with minimal background from unreacted probes. researchgate.netscispace.com This methodology allows for the precise, real-time visualization of biomolecules on the surface of or within living cells with high specificity. nih.govresearchgate.net

| Step | Description | Key Moieties |

| 1. Pre-targeting | A biomolecule of interest (e.g., an antibody) is labeled with this compound. | NHS Ester, Primary Amine |

| 2. Labeling | A dienophile-conjugated fluorophore is added, which reacts with the tetrazine-labeled biomolecule in situ. | Methyltetrazine, TCO/Norbornene |

The CRISPR-Cas9 system has revolutionized genome editing, but tracking the delivery and activity of the Cas9 protein and guide RNA complex in cells remains a challenge. Chemical labeling offers a complementary approach to fluorescent protein fusions for visualizing CRISPR machinery.

This compound can be used to conjugate the Cas9 protein with a tetrazine handle by reacting with its surface-exposed lysine residues. This labeled Cas9 can then be tracked in live cells by introducing a dienophile-linked fluorophore, similar to the live-cell labeling strategy described above. nih.gov This approach allows for the visualization of Cas9 localization and trafficking without the need for genetic encoding of a large fluorescent protein tag, which can sometimes interfere with protein function. nih.gov Furthermore, the tetrazine handle could be used to attach other functionalities to the Cas9 protein, such as nuclear localization signals or cell-penetrating peptides, to enhance its delivery and editing efficiency.

Immunoassays and Detection Systems (e.g., ELISA Enhancement)

The unique chemical properties of this compound make it a powerful tool for enhancing the performance of immunoassays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA). Its application centers on improving the immobilization of antibodies onto assay surfaces, leading to significant gains in sensitivity and signal output. This is achieved through a bioorthogonal ligation strategy that creates stable, covalent linkages, overcoming the limitations of traditional passive adsorption methods.

The core of this application lies in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, a type of click chemistry. nih.gov This reaction occurs between the methyltetrazine moiety on the PEGylated linker and a strained alkene, such as a trans-cyclooctene (TCO) group. mdpi.comgenelink.com The N-hydroxysuccinimide (NHS) ester end of the this compound molecule allows for its initial, efficient coupling to primary amines on surfaces or proteins. broadpharm.com

In a typical ELISA enhancement workflow, a plate surface is first functionalized with the this compound reagent. This can be done in two primary ways:

Direct Surface Modification: Aminated microtiter plates can be directly treated with the NHS ester of the methyltetrazine-PEG reagent. This results in a surface densely coated with tetrazine groups ready for bioorthogonal reaction. mdpi.com

Protein-Coated Surface Modification: A carrier protein, such as Bovine Serum Albumin (BSA), is first labeled with the methyltetrazine-PEG-NHS ester. This tetrazine-functionalized BSA (Tz-BSA) is then adsorbed onto the surface of a standard ELISA plate. mdpi.comnih.gov

Once the tetrazine-functionalized surface is prepared, a capture antibody that has been pre-modified with a TCO group is introduced. The highly rapid and specific reaction between the surface tetrazine groups and the antibody's TCO group results in the covalent and oriented immobilization of the capture antibody. nih.govmdpi.com This method stands in contrast to standard ELISA protocols where antibodies are attached to the plate via non-specific, passive adsorption, which can lead to random orientation and antibody denaturation, ultimately reducing antigen-binding capacity.

Detailed Research Findings

Research has demonstrated that this covalent immobilization strategy significantly improves ELISA sensitivity. A key study utilized a similar compound, methyl tetrazine-PEG4-NHS-ester, to create tetrazine-functionalized surfaces for the detection of two different protein antigens: a recombinant c-myc-GST-IL8h protein and the cancer biomarker Carcinoembryonic Antigen (CEA). mdpi.comnih.gov

For the detection of c-myc-GST-IL8h, the sensitivity was enhanced by an order of magnitude on the tetrazine-modified surfaces compared to standard plates. mdpi.com When using Tz-BSA coated surfaces, the limit of detection (LOD) showed a 13.7-fold improvement. Similarly, surfaces prepared by direct chemical amination followed by tetrazine functionalization resulted in an 11-fold improvement in the LOD. mdpi.com

The enhancement was even more pronounced in a sandwich ELISA designed to detect CEA. The use of a Tz-BSA pre-coated surface for capturing the TCO-modified anti-CEA antibody resulted in a 12-fold increase in detection sensitivity compared to the conventional assay. mdpi.comnih.gov The data showed a clear leftward shift in the dose-response curve, indicating that lower concentrations of the antigen could be reliably detected. mdpi.com

The hydrophilic PEG7 spacer in the this compound molecule plays a crucial role by increasing the water solubility of the reagent and extending the tetrazine group away from the surface. genelink.com This spatial arrangement reduces steric hindrance and improves the accessibility of the tetrazine moiety for reaction with the TCO-modified antibody, further contributing to the efficiency of the immobilization process.

Table 1: Comparison of ELISA Sensitivity for c-myc-GST-IL8h Detection

| Surface Type | Capture Antibody | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Sensitivity Improvement (vs. Standard) |

| Standard Polystyrene | Unmodified Anti-c-myc | 30.2 | 41.5 | - |

| Tz-BSA Coated | Anti-c-myc-TCO | 2.2 | 14.8 | 13.7-fold |

| Wet Chemical Tetrazine | Anti-c-myc-TCO | 2.7 | 10.9 | 11.0-fold |

Data derived from a study using a methyl tetrazine-PEG4-NHS-ester to functionalize surfaces. mdpi.com

Table 2: Performance of CEA Sandwich ELISA

| Surface Type | Capture Antibody | Key Finding |

| Standard Polystyrene | Unmodified Anti-CEA | Baseline sensitivity for comparison. |

| Tz-BSA Coated | Anti-CEA-TCO | 12-fold increase in detection sensitivity and higher signal intensity at equivalent CEA concentrations compared to the standard method. mdpi.comnih.gov |

Data derived from a study using a methyl tetrazine-PEG4-NHS-ester to functionalize surfaces. mdpi.com

Characterization and Analytical Methodologies for Research Conjugates

Spectroscopic Monitoring of Tetrazine Reaction Progress

The reaction between the methyltetrazine moiety of the linker and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), forms the basis of the bioorthogonal conjugation. This reaction, an inverse-electron-demand Diels-Alder cycloaddition, can be conveniently monitored in real-time using UV-Vis spectroscopy. The tetrazine group possesses a characteristic chromophore that absorbs light in the visible range, typically between 510 and 540 nm. mdpi.com Upon reaction with a TCO-functionalized molecule, the π-system of the tetrazine is disrupted, leading to a disappearance of this absorbance. mdpi.com

By monitoring the decrease in absorbance at the λmax of the methyltetrazine, the progress of the conjugation reaction can be tracked. This allows for the determination of reaction kinetics and ensures the reaction has gone to completion. For instance, in a study involving a methyltetrazine-PEG4-NHS ester, the reaction with a TCO-modified antibody could be followed by the reduction in the characteristic tetrazine absorbance. mdpi.com

Table 1: Spectroscopic Properties of a Representative Methyltetrazine Linker for Reaction Monitoring

| Property | Value | Reference |

| Absorbance Maximum (λmax) | ~520 nm | mdpi.com |

| Molar Extinction Coefficient (ε) at λmax | ~300 M⁻¹cm⁻¹ | mdpi.com |

| Reaction Monitoring Principle | Decrease in absorbance at ~520 nm | mdpi.com |

This data is representative of methyltetrazine-PEG linkers and is applicable for monitoring reactions involving Methyltetrazine-amino-PEG7-CH2CH2COONHS.

Chromatographic Techniques for Conjugate Purification and Analysis

Chromatography is indispensable for both the purification of the desired bioconjugate from unreacted starting materials and the analysis of its purity and homogeneity. A variety of chromatographic techniques are employed, each separating molecules based on different physicochemical properties.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This technique is particularly useful for separating the high molecular weight bioconjugate from smaller, unreacted components like the this compound linker and any small molecule drugs. In the context of antibody-drug conjugates, SEC is a primary method to quantify high molecular weight species, such as aggregates, which are critical quality attributes. While SEC is excellent for removing unconjugated linkers and drugs, it generally does not resolve species with different drug-to-antibody ratios (DARs) due to the small size difference imparted by the addition of a few linker-drug moieties.

Table 2: Representative SEC Conditions for ADC Analysis

| Parameter | Condition |

| Column | TSKgel G3000SWxl |

| Mobile Phase | 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.8 |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 280 nm |

These are typical conditions for the SEC analysis of monoclonal antibodies and their conjugates and are suitable for conjugates made with this compound.

Table 3: Representative IEX Conditions for ADC Charge Variant Analysis

| Parameter | Condition |

| Column | ProPac WCX-10 |

| Mobile Phase A | 10 mM Sodium Phosphate, pH 7.0 |

| Mobile Phase B | 10 mM Sodium Phosphate, 1 M NaCl, pH 7.0 |

| Gradient | Linear gradient of %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

These conditions are representative for the charge variant analysis of antibody conjugates and can be adapted for those synthesized with this compound.

A study on the radiolabeling of peptides with a TCO-PEG7 moiety demonstrated the use of RP-HPLC for the purification and analysis of the resulting conjugates, showing distinct peaks for the conjugated species. nih.govrsc.org

Table 4: Representative RP-HPLC Conditions for Peptide Conjugate Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

These conditions are suitable for the analysis of peptide conjugates and can be adapted for conjugates involving this compound.

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. This high-resolution technique is well-suited for the analysis of protein conjugates. The addition of the this compound linker and a drug molecule alters both the charge and the size of the protein, leading to changes in its electrophoretic mobility. CE can resolve different DAR species, providing a detailed profile of the conjugate mixture. Capillary Isoelectric Focusing (cIEF) is another CE-based technique that can be used to separate charge variants based on their isoelectric points.

Mass Spectrometry for Conjugate Confirmation (excluding basic compound identification)

Mass Spectrometry (MS) is a powerful tool for confirming the successful conjugation and determining the precise mass of the resulting bioconjugate. When coupled with liquid chromatography (LC-MS), it provides both separation and mass information. For large molecules like antibody-drug conjugates, electrospray ionization (ESI) is the most common ionization technique.

The mass difference between the unmodified protein and the conjugate allows for the direct confirmation of the number of linker-drug molecules attached. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are often required to resolve the different glycoforms of a monoclonal antibody and to accurately determine the mass of the various DAR species. Analysis of the deconvoluted mass spectrum provides the masses of the different species present in the sample, from which the average DAR can be calculated. For instance, in the characterization of a somatostatin-tetrazine conjugate, MALDI-TOF-MS was used to confirm the mass of the desired product. rsc.org

Table 5: Expected Mass Shifts upon Conjugation with this compound

| Conjugated Moiety | Molecular Weight (Da) |

| This compound | ~637.7 |

| Plus a representative drug (e.g., MMAE) | ~1353.2 |

The exact mass will depend on the specific drug molecule conjugated. The mass of the NHS leaving group is not included in the final conjugate mass.

Comparative Analysis and Advantages in Research Contexts

Comparison with Other Click Chemistry Methodologies (e.g., CuAAC, SPAAC)

The ligation reaction involving the tetrazine moiety in Methyltetrazine-amino-PEG7-CH2CH2COONHS is a type of inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.govrsc.org This methodology stands in contrast to the two other widely used forms of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govbiochempeg.com The iEDDA reaction is recognized for its rapid kinetics and high degree of bioorthogonality, meaning it proceeds efficiently within complex biological environments without interfering with native biochemical processes. creative-biolabs.comnih.govgenelink.com

A primary advantage of the tetrazine-based iEDDA reaction is that it is entirely copper-free. pharmiweb.com The prototypical click reaction, CuAAC, relies on a copper(I) catalyst to proceed efficiently. nih.govbiochempeg.com While effective, the copper catalyst exhibits significant cytotoxicity, which limits its application in living cells and organisms. biochempeg.comlbl.gov

In response to the toxicity of CuAAC, SPAAC was developed as a copper-free alternative. nih.govacs.org SPAAC utilizes strained cyclooctynes to react with azides without the need for a metal catalyst, making it more suitable for live-cell imaging and in vivo applications. pnas.org The tetrazine ligation reaction shares this benefit of being catalyst-free, thereby avoiding the issue of metal-induced toxicity and making it highly biocompatible for research in living systems. pharmiweb.comsemanticscholar.org

Where the tetrazine-based iEDDA reaction truly excels is in its reaction speed. creative-biolabs.comnih.gov It is recognized as the fastest known bioorthogonal reaction, with second-order rate constants that are orders of magnitude higher than those for CuAAC and SPAAC. nih.govnih.gov This unparalleled speed is particularly advantageous for labeling low-abundance biomolecules or visualizing rapid processes in vivo, where high efficiency at low concentrations is critical. biochempeg.cominterchim.fr

While SPAAC is biocompatible, its reaction kinetics are often moderate, which can be a limitation. acs.orginterchim.fr The iEDDA reaction between a tetrazine and a strained alkene (like a trans-cyclooctene (B1233481), or TCO) is tremendously faster than SPAAC, enabling effective labeling within minutes, even at micromolar concentrations. nih.govpnas.org

| Methodology | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Requires Copper Catalyst | Primary Application Context |

|---|---|---|---|

| iEDDA (Tetrazine Ligation) | 1 to 10⁶ nih.gov | No | Live-cell imaging, in vivo studies, low concentration labeling biochempeg.com |

| CuAAC | 10¹ to 10² nih.gov | Yes | In vitro conjugation, material science |

| SPAAC | 10⁻² to 1 nih.gov | No | Live-cell labeling, in vivo studies where slower kinetics are acceptable |

Advantages of Methyltetrazine over Hydrogen-Substituted Tetrazines

The choice of substituent on the tetrazine ring significantly impacts the reagent's properties. The "Methyltetrazine" in the compound's name refers to a methyl group (–CH₃) attached to the tetrazine core. This is a deliberate design choice to enhance stability.

Research and comparative studies have shown that tetrazines substituted with electron-donating groups, such as a methyl group, exhibit greater stability in aqueous solutions and biological media compared to those with hydrogen substituents or electron-withdrawing groups. nih.gov While hydrogen-substituted tetrazines can offer extremely fast reaction kinetics, this often comes at the cost of lower stability. nih.gov Methyl-substituted tetrazines provide a balance of good stability and still very rapid reaction kinetics, making them a reliable choice for experiments that may occur over extended periods or under varying physiological conditions. genelink.comnih.govnih.gov This enhanced stability prevents the degradation of the reactive handle before it can ligate with its target. nih.govresearchgate.netechemi.com

Role of PEG Length in Enhancing Conjugate Performance

The inclusion of a PEG linker offers several key benefits:

Improved Solubility: PEG is highly water-soluble, and incorporating it into a molecule can significantly enhance the aqueous solubility of the entire conjugate, which is particularly useful for hydrophobic molecules. axispharm.comprecisepeg.com

Reduced Aggregation: For protein labeling, PEG linkers can help prevent the aggregation of the resulting conjugates.

Enhanced Stability and Biocompatibility: The PEG chain can create a hydration shell around the conjugate, which may protect it from enzymatic degradation and reduce immunogenicity. axispharm.comprecisepeg.com

Minimized Steric Hindrance: The flexible spacer arm separates the reactive tetrazine moiety from the molecule to which it is being attached, minimizing steric hindrance and ensuring that the biological activity of the target molecule is not compromised. precisepeg.com

Favorable Pharmacokinetics: In therapeutic or in vivo imaging applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can extend its circulation time in the bloodstream by reducing renal clearance. broadpharm.comchempep.com

The specific length of the PEG linker (in this case, seven units) allows for precise control over the spacing between the conjugated molecules, which can be optimized for a particular application. precisepeg.com

Future Research Directions and Emerging Academic Innovations

Development of Next-Generation Methyltetrazine-PEG-NHS Derivatives

The evolution of Methyltetrazine-PEG-NHS esters is an active area of research, with a focus on creating derivatives with enhanced properties. axispharm.comconju-probe.comconju-probe.com Key strategies involve modifying the polyethylene (B3416737) glycol (PEG) spacer to modulate solubility and steric hindrance, thereby optimizing conjugation efficiency in diverse biological environments. axispharm.combroadpharm.com For instance, the availability of derivatives with varying PEG lengths, such as Methyltetrazine-PEG4-NHS ester and Methyltetrazine-PEG5-NHS ester, provides researchers with a toolkit to fine-tune their bioconjugation strategies. conju-probe.combroadpharm.com

A significant advancement in this area is the incorporation of cleavable linkers, like disulfide bonds, into the molecular structure. axispharm.comconju-probe.com This innovation allows for the controlled release of conjugated payloads in response to specific intracellular reducing environments, paving the way for more sophisticated and targeted drug delivery systems. axispharm.com Furthermore, modifications to the methyltetrazine ring itself are being explored to enhance reaction kinetics and stability, which would enable even faster and more efficient bioorthogonal ligations.

Expanding Applications in Multi-Modal Imaging Research

The field of multi-modal imaging, which merges the capabilities of different imaging modalities to provide a more complete picture of biological events, stands to benefit significantly from methyltetrazine-based linkers. nih.govnih.gov This approach overcomes the limitations of any single imaging technique by combining, for example, the high sensitivity of positron emission tomography (PET) with the high resolution of optical imaging. nih.gov A critical component of this strategy is the ability to attach multiple imaging probes to a single targeting biomolecule. nih.gov

Methyltetrazine-amino-PEG7-CH2CH2COONHS is an ideal candidate for constructing these multi-modal imaging agents. nih.gov A targeting antibody, for instance, can be functionalized with this linker and subsequently conjugated to both a fluorescent dye for microscopy and a radiolabel for in vivo imaging via bioorthogonal "click" chemistry. This dual-labeling strategy enables a seamless transition from macroscopic, whole-body imaging to microscopic, cellular-level analysis. The development and validation of such multi-modal probes for a variety of clinical and preclinical targets is a key focus of future research. nih.gov

Integration into Advanced Synthetic Biology Tools

Synthetic biology, which involves the design and construction of novel biological functions and systems, requires tools that offer precision and control. The highly specific and bioorthogonal nature of the reaction involving methyltetrazine makes it a powerful instrument in the synthetic biologist's toolbox. Researchers are leveraging this chemistry to engineer artificial cellular signaling pathways, regulate gene expression with spatial and temporal control, and direct the self-assembly of intricate protein architectures.

By labeling specific cellular components with this compound, scientists can orchestrate the targeted delivery of effector molecules or trigger the formation of synthetic protein complexes. This capability is instrumental in the creation of novel biological circuits that can sense and respond to specific environmental cues or in the engineering of cells with bespoke functionalities. As our comprehension of complex biological systems deepens, the integration of such precise chemical tools will be indispensable for the rational design of next-generation biological devices.

High-Throughput Screening Methodologies Enabled by this Chemistry

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds. nih.govdovepress.com The bioorthogonal properties of the methyltetrazine ligation are being harnessed to develop innovative HTS platforms. nih.gov A prominent application is in bead-based screening, where large libraries of peptides or small molecules are synthesized on individual beads. nih.gov

These libraries can then be screened for their ability to bind to a fluorescently labeled target protein. The use of a methyltetrazine-functionalized probe ensures a highly specific and sensitive readout of binding events, minimizing false positives even in complex biological mixtures. conju-probe.com This methodology significantly accelerates the identification of promising drug candidates and the elucidation of novel biomolecular interactions. dovepress.com Future advancements are expected to focus on the automation and miniaturization of these screening platforms to further enhance their throughput and cost-effectiveness. nih.gov

Exploration in Interdisciplinary Research Fields (e.g., Nanotechnology, Biophysics)

The versatility of this compound facilitates its application in a range of interdisciplinary research areas, including nanotechnology and biophysics. In the realm of nanotechnology, this linker is employed to functionalize the surfaces of nanoparticles, transforming them into targeted drug delivery systems or advanced diagnostic agents. nih.gov The hydrophilic PEG spacer enhances the biocompatibility and extends the circulation half-life of these nanoconstructs, while the methyltetrazine group provides a convenient handle for attaching targeting moieties or imaging agents. axispharm.combroadpharm.com

In biophysics, the ability to precisely label individual proteins and other biomolecules is paramount for investigating their dynamic behavior and interactions. Methyltetrazine-based probes are enabling sophisticated single-molecule tracking experiments and facilitating the study of protein-protein interactions within the complex environment of living cells. These investigations are yielding unprecedented insights into the fundamental mechanisms that govern biological processes at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.